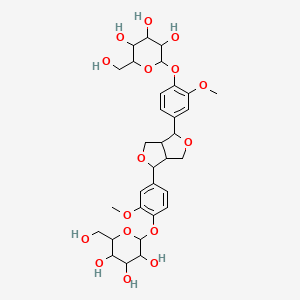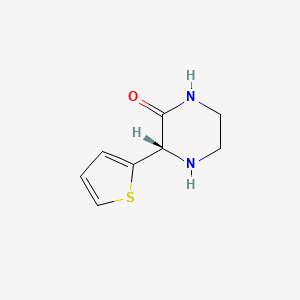![molecular formula C24H24N4OS B12462375 N-(2,4-dimethylphenyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12462375.png)
N-(2,4-dimethylphenyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethylphenyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with a unique structure that combines a triazole ring, a naphthalene moiety, and a sulfanylacetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate alkynes or azides under controlled conditions.
Attachment of the Naphthalene Moiety: This step involves the alkylation of the triazole ring with a naphthalene derivative, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Introduction of the Sulfanylacetamide Group: This final step involves the reaction of the intermediate with a suitable thiol and acetamide derivative under mild conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,4-dimethylphenyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethylphenyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways involving sulfanylacetamide derivatives.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structure.
Industry: Used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Wirkmechanismus
The mechanism of action of N-(2,4-dimethylphenyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The naphthalene moiety may enhance the compound’s ability to intercalate into DNA, disrupting cellular processes. The sulfanylacetamide group can form covalent bonds with thiol groups in proteins, leading to their inactivation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2,4-dimethylphenyl)-2-{[4-methyl-5-(phenylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: Similar structure but with a phenylmethyl group instead of a naphthalen-1-ylmethyl group.
N-(2,4-dimethylphenyl)-2-{[4-methyl-5-(benzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: Similar structure but with a benzyl group instead of a naphthalen-1-ylmethyl group.
Uniqueness
The presence of the naphthalene moiety in N-(2,4-dimethylphenyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide distinguishes it from other similar compounds. This moiety can enhance the compound’s ability to interact with biological targets, potentially increasing its efficacy in various applications.
Eigenschaften
Molekularformel |
C24H24N4OS |
|---|---|
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
N-(2,4-dimethylphenyl)-2-[[4-methyl-5-(naphthalen-1-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H24N4OS/c1-16-11-12-21(17(2)13-16)25-23(29)15-30-24-27-26-22(28(24)3)14-19-9-6-8-18-7-4-5-10-20(18)19/h4-13H,14-15H2,1-3H3,(H,25,29) |
InChI-Schlüssel |
ZWBUREPTPQXFJU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2C)CC3=CC=CC4=CC=CC=C43)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-fluorophenyl)-N-[3-(imidazol-1-yl)propyl]pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12462292.png)
![2,8-Dibromo-6-chloro-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B12462298.png)
![N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12462303.png)
![2-(4-Fluorophenyl)-2-oxoethyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B12462308.png)


![{[1-(4-Amino-2-oxopyrimidin-1-YL)-3-hydroxypropan-2-YL]oxy}methyl(3-(hexadecyloxy)propoxy)phosphinic acid](/img/structure/B12462328.png)


![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B12462348.png)
![1-[1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dihydro-2H-quinoline](/img/structure/B12462354.png)
![3-{5-[2-(4-Chlorophenyl)-2-oxoethyl]-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl}propanoic acid](/img/structure/B12462358.png)
![N-(3-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12462369.png)

